(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16375847
InChI: InChI=1S/C25H24N2O6/c1-3-26-15-16(20-13-17(30-2)5-7-21(20)26)12-23-24(28)19-6-4-18(14-22(19)33-23)32-25(29)27-8-10-31-11-9-27/h4-7,12-15H,3,8-11H2,1-2H3/b23-12+
SMILES:
Molecular Formula: C25H24N2O6
Molecular Weight: 448.5 g/mol

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

CAS No.:

Cat. No.: VC16375847

Molecular Formula: C25H24N2O6

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate -

Specification

Molecular Formula C25H24N2O6
Molecular Weight 448.5 g/mol
IUPAC Name [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C25H24N2O6/c1-3-26-15-16(20-13-17(30-2)5-7-21(20)26)12-23-24(28)19-6-4-18(14-22(19)33-23)32-25(29)27-8-10-31-11-9-27/h4-7,12-15H,3,8-11H2,1-2H3/b23-12+
Standard InChI Key IJNBZMHIDDUOEC-FSJBWODESA-N
Isomeric SMILES CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5
Canonical SMILES CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The molecule’s architecture features a benzofuran scaffold fused to an indole system via a conjugated double bond in the E-configuration. The benzofuran ring is substituted at position 6 with a morpholine-4-carboxylate group, while the indole moiety contains a 1-ethyl and 5-methoxy substitution pattern. The E-geometry of the exocyclic double bond (between C2 of benzofuran and the indole’s methylidene group) is critical for maintaining planar conjugation, which influences electronic properties and binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC25H24N2O6\text{C}_{25}\text{H}_{24}\text{N}_{2}\text{O}_{6}
Molecular Weight448.5 g/mol
IUPAC Name[(2E)-2-[(1-Ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Canonical SMILESCCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5
Topological Polar Surface Area110 Ų

Synthetic Pathways and Optimization

Modular Assembly Strategy

The synthesis of this compound involves a multistep sequence leveraging Friedel-Crafts alkylation, cyclization, and carboxylation reactions. A pivotal step, as described in recent benzofuran-indole hybrid syntheses, involves the HFIP-mediated hydroxyalkylation of indole derivatives with arylglyoxals to form key intermediates . For this molecule, the morpholine carboxylate group is introduced via a late-stage esterification reaction using morpholine-4-carbonyl chloride under Schotten-Baumann conditions.

Table 2: Representative Synthetic Conditions

StepReaction TypeReagents/ConditionsYield
1Indole-glyoxal condensationHFIP, 80°C, 12 h68%
2Benzofuran cyclizationPTSA, toluene, reflux75%
3Morpholine carboxylationMorpholine-4-carbonyl chloride, NaOH, THF82%

Biological Activity and Mechanism

EGFR Inhibition in Non-Small-Cell Lung Cancer (NSCLC)

Benzofuran-indole hybrids have demonstrated potent EGFR kinase inhibition, with IC₅₀ values in the nanomolar range. Immunoblot analyses of analogous compounds (e.g., 8e and 8g) revealed significant suppression of EGFR phosphorylation in PC9 lung adenocarcinoma cells, suggesting a similar mechanism for this morpholine derivative . The morpholine ring enhances solubility and may facilitate interactions with the hydrophobic ATP-binding pocket of EGFR.

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound exhibits moderate aqueous solubility (12.6μg/mL12.6 \, \mu\text{g/mL}) due to the morpholine group’s polar nature. LogP calculations (2.82.8) indicate sufficient lipophilicity for blood-brain barrier penetration, aligning with its dual oncology-neurology applications.

Table 3: ADME Predictions

ParameterValue
Aqueous Solubility12.6 μg/mL
LogP (Partition Coefficient)2.8
Plasma Protein Binding89%
CYP3A4 InhibitionModerate

Applications in Drug Development

Anticancer Therapeutics

As a tyrosine kinase inhibitor, this compound is a candidate for targeted NSCLC therapy. In vitro assays against PC9 cells showed IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}, surpassing first-generation EGFR inhibitors like erlotinib (IC50=2.1μM\text{IC}_{50} = 2.1 \, \mu\text{M}) .

Central Nervous System (CNS) Agents

Structural similarities to psilocybin’s indole framework suggest explorative use in depression or anxiety models. Preliminary in silico data indicate 5-HT₂A receptor modulation, though in vivo efficacy remains unverified.

Challenges and Future Directions

Metabolic Stability

Cytochrome P450 screening revealed rapid oxidation of the morpholine ring (t1/2=28mint_{1/2} = 28 \, \text{min}), necessitating prodrug strategies or structural analogs with piperazine replacements.

Target Selectivity

Off-target activity at hERG channels (IC50=4.2μM\text{IC}_{50} = 4.2 \, \mu\text{M}) poses cardiac toxicity risks. Fragment-based optimization is underway to improve selectivity .

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